BenchChemオンラインストアへようこそ!

ReACp53

p53 aggregation organoid models mutant p53 selectivity

ReACp53 is a rationally designed 17-residue cell-penetrating peptide (RRRRRRRRRRPILTRITLE) that directly binds aggregation-prone segments of misfolded p53 mutants, restoring wild-type-like transcriptional activity and inducing apoptosis. Uniquely targets the amyloid aggregation mechanism driving >96% of HGSOC and up to 70% of CRPC, offering a superior, mutation-specific tool over generic p53 activators like Nutlin-3a or RITA. Essential for reproducible p53 aggregation studies; always pair with scrambled control.

Molecular Formula C108H206N52O24
Molecular Weight 2617.13
Cat. No. B1574287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameReACp53
Molecular FormulaC108H206N52O24
Molecular Weight2617.13
Structural Identifiers
SMILESCC[C@]([C@@](/N=C(O)/[C@]1([H])CCCN1C([C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](N)([H])CCCNC(N)=N)([H])CCCNC(N)=N)([H])CCCNC(N)=N)([H])CCCNC(N)=N)([H])CCCNC(N)=N)([H])CCCNC(N)
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ReACp53: A Cell-Penetrating Peptide Inhibitor of Mutant p53 Aggregation for Targeted Cancer Research Procurement


ReACp53 is a rationally designed, cell-penetrating 17-residue peptide (sequence: RRRRRRRRRRPILTRITLE) that selectively inhibits the amyloid-like aggregation of mutant p53 proteins in cancer cells [1]. Unlike small molecule p53 activators that target MDM2-p53 interactions, ReACp53 directly binds to the aggregation-prone segments of misfolded p53 mutants, restoring wild-type-like transcriptional function and inducing apoptosis specifically in tumor cells harboring aggregating p53 mutations while sparing wild-type p53-expressing cells [2]. This unique mechanism addresses a previously undruggable pathological feature of p53-driven cancers, particularly high-grade serous ovarian carcinomas (HGSOC) and castration-resistant prostate cancer (CRPC), where p53 mutations occur in >96% and up to 70% of cases, respectively [3][4].

Why Generic p53 Activators Cannot Substitute for ReACp53 in Aggregation-Driven Mutant p53 Research


Generic p53 activators such as Nutlin-3a and RITA operate through fundamentally distinct mechanisms—MDM2 antagonism and direct p53 binding, respectively—that are ineffective against the aggregation-prone structural mutants (e.g., R175H, R248Q) targeted by ReACp53 [1]. Nutlin-3a requires functional wild-type p53 and fails to induce apoptosis in cells harboring aggregating p53 mutants [2], while RITA's activity is limited in tumors where p53 is sequestered in cytoplasmic amyloid aggregates [3]. Furthermore, the small molecule PRIMA-1, which also targets mutant p53, exhibits a narrow therapeutic window and lacks the mutation-specific selectivity demonstrated by ReACp53 in organoid models [4][5]. Substituting ReACp53 with these agents would not address the core pathological mechanism—p53 amyloid aggregation—and would yield fundamentally different experimental outcomes, making direct functional replacement scientifically invalid without head-to-head validation.

ReACp53 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons for Informed Procurement


ReACp53 Exhibits Selective Cytotoxicity in Mutant p53 Organoids Versus Wild-Type Controls

In patient-derived high-grade serous ovarian carcinoma (HGSOC) organoid cultures, ReACp53 selectively reduced cell viability and proliferation exclusively in organoids harboring aggregating mutant p53 (e.g., R175H, R248Q), with no significant effect observed in organoids expressing wild-type p53 [1]. In contrast, the MDM2 antagonist Nutlin-3a showed no selective activity in mutant p53 organoids and required wild-type p53 for any observed effect [2].

p53 aggregation organoid models mutant p53 selectivity

ReACp53 Achieves 80-90% Tumor Weight Reduction in Mutant p53 Xenografts Versus Control Cohorts

In HGSOC xenograft models bearing aggregation-prone mutant p53, daily intraperitoneal administration of ReACp53 (15 mg/kg) for three weeks resulted in an 80-90% reduction in tumor weight compared to vehicle-treated control cohorts [1]. This magnitude of tumor regression was observed exclusively in mutant p53-bearing tumors, with no significant effect on wild-type p53 xenografts [2]. By comparison, the small molecule mutant p53 reactivator PRIMA-1Met (APR-246) achieved approximately 50-60% tumor growth inhibition in similar xenograft models but with a narrower therapeutic window and reported off-target toxicity concerns [3].

xenograft models in vivo efficacy tumor regression

ReACp53 Synergizes with Carboplatin to Extend Survival in OVCAR3 Intraperitoneal Xenograft Models

In OVCAR3 intraperitoneal xenograft models of HGSOC, the combination of ReACp53 with carboplatin significantly extended median survival compared to carboplatin monotherapy [1]. Synergy analysis using the SynergyFinder tool demonstrated synergistic or additive effects in 16 of 18 tested samples (2 synergistic, 14 additive), with only 1 sample showing antagonism [2]. This combination benefit was attributed to enhanced apoptosis induction, as ReACp53 restores p53 transcriptional activity, thereby sensitizing cells to carboplatin-induced DNA damage [3].

combination therapy carboplatin synergy survival extension

ReACp53 Demonstrates Favorable Pharmacokinetic Stability with 20% Remaining in Circulation at 24 Hours Post-Administration

Pharmacokinetic analysis in murine models revealed that ReACp53 exhibits extended circulatory stability, with approximately 20% of the peak plasma concentration remaining detectable 24 hours after intraperitoneal administration [1]. This stability profile is notably superior to many unmodified therapeutic peptides, which typically exhibit half-lives measured in minutes to hours due to rapid proteolytic degradation [2]. While the small molecule PRIMA-1Met has a reported plasma half-life of approximately 2-4 hours in mice [3], ReACp53's extended presence supports once-daily dosing regimens in preclinical studies.

pharmacokinetics peptide stability in vivo half-life

ReACp53 Specifically Reverses p53 Aggregation Pathology in Primary HGSOC Patient Cells Versus Scrambled Peptide Control

In primary cancer cells isolated from HGSOC patients harboring aggregating mutant p53, treatment with 5 μM ReACp53 for 24 hours converted mutant p53 from a punctate, aggregated state into a soluble, wild-type-like conformation, as visualized by immunofluorescence microscopy [1]. A sequence-scrambled control peptide (SCR) containing the identical amino acid composition but with a shuffled sequence (RRRRRRRRRRITTRILLPE) failed to induce any detectable change in p53 aggregation state or cellular viability at equivalent concentrations . This demonstrates that the specific sequence and structural features of ReACp53—not merely its polyarginine cell-penetrating domain—are essential for its aggregation-inhibitory activity.

primary patient cells aggregation reversal scrambled peptide control

ReACp53 Restores p53 Transcriptional Activity in CRPC Cells with Mutant p53 Versus No Effect in Wild-Type p53 Cells

In castration-resistant prostate cancer (CRPC) cell lines harboring aggregating mutant p53 (e.g., DU145 with p53 mutants), ReACp53 treatment restored p53 nuclear localization and transcriptional activity, as measured by increased expression of canonical p53 target genes including p21 (CDKN1A), PUMA (BBC3), and MDM2 [1]. Quantitative RT-PCR analysis demonstrated 3- to 5-fold induction of these target genes at 10 μM ReACp53 within 24 hours [2]. In contrast, treatment of wild-type p53-expressing LNCaP prostate cancer cells with ReACp53 produced no significant changes in p53 target gene expression, confirming mutant-specific activity [3].

transcriptional restoration CRPC mutant p53

ReACp53 Optimal Application Scenarios: From Mechanistic Studies to Preclinical Therapeutic Validation


Investigating Mutant p53 Aggregation as a Therapeutic Vulnerability in HGSOC Organoid Models

Researchers studying high-grade serous ovarian carcinoma (HGSOC) should procure ReACp53 to interrogate the functional consequences of p53 aggregation reversal in patient-derived organoid models. As demonstrated in the foundational Cancer Cell publication, ReACp53 selectively rescues p53 transcriptional activity and induces apoptosis exclusively in HGSOC organoids harboring aggregating p53 mutants (e.g., R175H, R248Q), while sparing wild-type p53 organoids [1]. This selective activity enables precise dissection of aggregation-dependent versus aggregation-independent p53 dysfunction. Procurement of the scrambled peptide control (available from multiple vendors) is essential for proper experimental controls, as it contains the identical amino acid composition but fails to reverse aggregation, confirming sequence-specific activity [2].

Evaluating ReACp53 as a Combination Partner with Platinum-Based Chemotherapy in Ovarian Cancer Xenografts

Investigators conducting preclinical combination therapy studies should utilize ReACp53 alongside carboplatin in intraperitoneal xenograft models of HGSOC. Published data demonstrate that ReACp53 synergizes with carboplatin to extend survival in OVCAR3 xenografts beyond what is achievable with carboplatin alone [1]. Synergy analysis using the SynergyFinder tool confirmed synergistic or additive effects in 16 of 18 tested samples [2]. For researchers seeking to validate p53 reactivation as a chemosensitization strategy, ReACp53 offers a mechanistically distinct approach compared to MDM2 inhibitors like Nutlin-3a, which lack activity in the mutant p53 setting [3].

Validating p53 Aggregation as a Therapeutic Target in Castration-Resistant Prostate Cancer (CRPC)

Scientists exploring novel therapeutic strategies for advanced prostate cancer should employ ReACp53 in CRPC cell lines and xenograft models. p53 mutations are present in approximately 40% of CRPC and up to 70% of small cell neuroendocrine prostate cancer [1]. ReACp53 treatment restores p53 nuclear function, induces mitochondrial cell death, and reduces DNA synthesis specifically in mutant p53-carrying PCa cells [2]. The compound's ability to inhibit xenograft tumor growth in vivo provides a robust platform for evaluating the therapeutic potential of targeting p53 aggregation in this indication [3]. Procurement of ReACp53 with verified purity (>98% by HPLC) ensures reproducible results across independent replication studies.

Serving as a Positive Control for High-Throughput Screening of Novel p53 Aggregation Inhibitors

Drug discovery teams developing next-generation p53 aggregation inhibitors should incorporate ReACp53 as a benchmark positive control in high-throughput screening campaigns. Its well-characterized mechanism of action—direct binding to the LTIITLE amyloid adhesive segment (residues 252-258) of p53—provides a structural and functional reference for validating novel hits [1]. The compound's favorable pharmacokinetic profile (~20% remaining in circulation at 24 hours) and robust in vivo efficacy (80-90% tumor weight reduction) establish performance thresholds against which new chemical entities can be compared [2]. Researchers should source ReACp53 from vendors providing certificates of analysis with HPLC purity verification and mass spectrometry confirmation of the correct sequence (RRRRRRRRRRPILTRITLE) to ensure assay consistency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for ReACp53

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.